1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine
Description
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[4-(2-fluoroethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-2-20-13-4-3-12(11-16-13)14(19)18-9-7-17(6-5-15)8-10-18/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLDXWVGTVGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-ethoxypyridine-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 2-fluoroethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carbonyl Linkages
Table 1: Substituent Effects on Piperazine-Carbonyl Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃ in compound 9e), which may reduce aromatic ring reactivity but enhance binding to hydrophobic pockets .
- Fluorine Positioning : The 2-fluoroethyl group in the target compound differs from fluorinated aryl groups (e.g., 2-fluorophenyl in ), which are often used to improve bioavailability and target selectivity .
Piperazine Derivatives with Fluorinated Alkyl Chains
Table 2: Fluorinated Alkyl Chain Modifications
Key Observations :
- Fluoroethyl vs. Fluoroaryl : The 2-fluoroethyl group may confer greater metabolic stability than fluoroaryl groups due to reduced oxidative metabolism .
- Synergistic Effects : Combining fluorine with other substituents (e.g., methoxy in HBK15) can enhance receptor subtype selectivity, as seen in serotonin and dopamine ligands .
Table 3: Receptor Binding and Enzymatic Inhibition
Key Observations :
- Piperazine as a Scaffold : The piperazine ring serves as a versatile scaffold for optimizing receptor interactions. For example, 2-methoxyphenyl substituents () enhance dopamine D2 affinity, suggesting that the ethoxypyridine group in the target compound could similarly influence selectivity .
- Fluorine’s Role : Fluorine in the 2-fluoroethyl group may mimic the effects of trifluoromethyl groups in enhancing 5-HT1B selectivity, as seen in .
Biological Activity
1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine is a synthetic compound that belongs to the piperazine family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and the implications of its activity in various fields, including medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The common synthetic route includes:
- Preparation of 6-Ethoxypyridine-3-carbonyl Chloride : This is achieved through standard chlorination techniques.
- Formation of Intermediate : The chloride is reacted with piperazine to form an intermediate compound.
- Final Product Formation : The intermediate is then treated with 2-fluoroethyl bromide under basic conditions, commonly using solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : Studies indicate that similar piperazine derivatives can inhibit human acetylcholinesterase, which plays a critical role in neurotransmission .
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that could lead to therapeutic effects in neurological disorders.
Pharmacological Studies
Research has highlighted several pharmacological properties of this compound:
- Antineoplastic Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, indicating its possible use in oncology .
- Radioprotective Effects : Novel piperazine derivatives have been evaluated for their ability to protect cells from radiation damage, suggesting that this compound could have applications in radioprotection .
Anticancer Activity
A study evaluated the antiproliferative effects of various piperazine derivatives on cell lines representing different cancers. The results indicated that compounds similar to this compound showed significant reduction in cell viability across multiple cancer types, including leukemia and solid tumors (A549 lung adenocarcinoma and MCF-7 breast adenocarcinoma) when tested at concentrations around 100 µM .
Acetylcholinesterase Inhibition
Virtual screening studies have demonstrated that certain piperazine derivatives can effectively bind to the active sites of human acetylcholinesterase, suggesting that this compound may exhibit similar inhibitory properties. This activity is particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives typically involves multi-step reactions, such as coupling ethoxypyridine carbonyl chloride with a 2-fluoroethyl-substituted piperazine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen atmosphere to minimize hydrolysis .
- Fluoroethyl substitution : Optimize alkylation reactions using 2-fluoroethyl halides with piperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of ethoxypyridine (δ ~8.5–6.5 ppm for aromatic protons) and fluoroethyl groups (δ ~4.5–4.7 ppm for CH₂F) .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- HPLC/MS : Verify purity (>95%) and molecular ion peaks matching the molecular formula (C₁₄H₁₇FN₃O₂) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays based on structural analogs:
- Receptor binding : Test affinity for serotonin (5-HT₁A/₂A) or dopamine receptors via radioligand displacement assays .
- Enzyme inhibition : Screen against phosphodiesterases (PDEs) or kinases using fluorescence-based activity assays .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the ethoxypyridine moiety with other heterocycles (e.g., pyridazine, thienopyrimidine) to assess impact on receptor selectivity .
- Fluoroethyl chain optimization : Compare 2-fluoroethyl with 3-fluoropropyl or trifluoroethyl groups to study fluorine positioning effects on bioavailability .
- Piperazine substitution : Introduce methyl or acetyl groups at the piperazine nitrogen to modulate lipophilicity and metabolic stability .
- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies at target sites .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Orthogonal assays : Validate receptor binding results using both radioligand and SPR (surface plasmon resonance) methods to rule out false positives .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Species-specific variability : Compare activity in human vs. rodent cell lines to assess translational relevance .
Q. How can the compound’s stability under physiological conditions be assessed?
- pH-dependent stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures and identify excipients for formulation .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. What computational methods support mechanistic studies of its biological activity?
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A) to analyze binding kinetics and residence times .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
- Free-energy perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
